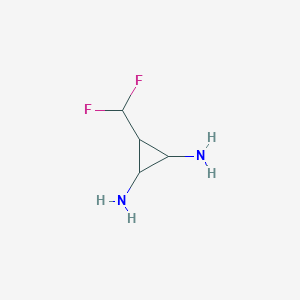
3-(Difluoromethyl)cyclopropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)cyclopropane-1,2-diamine is a chemical compound characterized by the presence of a cyclopropane ring substituted with a difluoromethyl group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)cyclopropane-1,2-diamine can be achieved through several methods. One notable method involves the use of difluoromethyl diazomethane and a rhodium(II) catalyst. This catalytic, one-step synthesis is efficient and concise, making it an attractive option for producing difluoromethyl-substituted cyclopropanes . The reaction conditions typically involve the preparation of difluoromethyl diazomethane in continuous-flow, followed by its reaction with styrene in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalytic processes and continuous-flow techniques, as described in the synthetic routes, can be adapted for large-scale production. The development of efficient and scalable methods remains a focus for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)cyclopropane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a range of substituted cyclopropane compounds.
Scientific Research Applications
3-(Difluoromethyl)cyclopropane-1,2-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its unique structural features make it a valuable tool for studying biological processes and interactions.
Medicine: The compound’s potential as a drug candidate is being explored, particularly in the development of pharmaceuticals targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the synthesis of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)cyclopropane-1,2-diamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it a potent modulator of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl cyclopropane-1,2-diamine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Cyclopropane-1,2-diamine: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
3-(Difluoromethyl)cyclopropane-1,2-diamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s polarity and hydrogen bond-donating ability, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C4H8F2N2 |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
3-(difluoromethyl)cyclopropane-1,2-diamine |
InChI |
InChI=1S/C4H8F2N2/c5-4(6)1-2(7)3(1)8/h1-4H,7-8H2 |
InChI Key |
ZDKZNBXXAZCBCT-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C1N)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




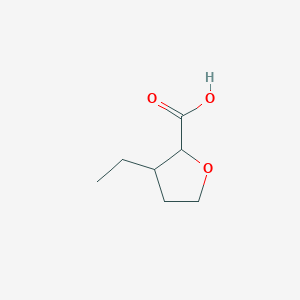
![7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13269448.png)
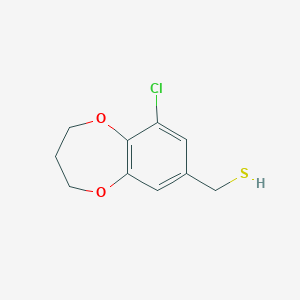
![1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid)](/img/structure/B13269467.png)
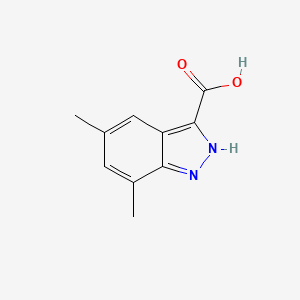
![(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13269495.png)
amine](/img/structure/B13269496.png)
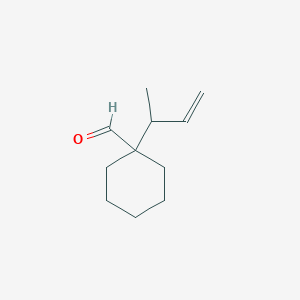
![Spiro[4.4]nonane-1-carboxylic acid](/img/structure/B13269498.png)
![Hexahydro-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13269501.png)
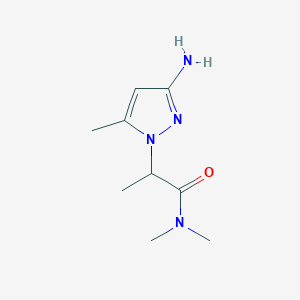
![5-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13269513.png)
